molecular formula C10H8BrNO2S B1397103 Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate CAS No. 870244-28-3

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Cat. No. B1397103
CAS RN: 870244-28-3
M. Wt: 286.15 g/mol
InChI Key: MUOYGRONALMVJQ-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate” is a chemical compound that is used as a starting material in the preparation of crown-ester-bipyridines and viologens . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of “Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate” involves several steps. The starting material is used in a synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification . Additionally, it can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate” is represented by the Inchi Code: 1S/C9H7BrNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4,14H,1H3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) in the compound.


Chemical Reactions Analysis

“Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate” can undergo several chemical reactions. For instance, it can be used in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification . It can also be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate” has a molecular weight of 273.13 . It is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]quinolinones

This compound serves as a precursor in the green synthesis of pyrazolo[3,4-b]quinolinones, which are important due to their biological properties such as GSK3 inhibition and antiproliferative activity . The use of related pyridine carboxylic acids has demonstrated efficiency in multi-component reactions, suggesting that Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate could play a similar role in the synthesis of these heterocyclic scaffolds.

Catalysis in Organic Synthesis

In organic synthesis, this compound could act as a catalyst or intermediate. The related pyridine-2-carboxylic acid has been used effectively for rapid multi-component synthesis, indicating that our compound of interest may also facilitate such reactions, leading to the construction of complex products under milder conditions .

Chemical Synthesis Intermediates

As an intermediate, Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate is used in the chemical synthesis of various compounds. Its role is crucial in the development of new materials and chemicals, particularly in the pharmaceutical industry .

Neuroprotective Agents

Compounds derived from pyridine carboxylic acids have been reported to possess neuroprotective effects. While the direct application of Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate in this area is not documented, its structural similarity suggests potential in the synthesis of neuroprotective agents .

Immunological Applications

The related pyridine-2-carboxylic acid derivatives have shown immunological effects. By extension, Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate could be valuable in the synthesis of compounds with immunomodulatory properties .

Anti-Proliferative Compounds

Given the anti-proliferative activity of related compounds, Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate may be useful in the synthesis of new anticancer agents, contributing to the development of novel therapies .

Development of Kinase Inhibitors

The compound could be involved in the synthesis of kinase inhibitors, which are significant in the treatment of various diseases, including cancer and inflammatory disorders. The synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors is one such application .

Environmental Sustainability

In the context of environmental sustainability, this compound, due to its potential role in green chemistry, could contribute to more sustainable chemical processes by reducing waste and improving yields in the synthesis of various heterocyclic compounds .

Safety and Hazards

“Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-5-8-6(11)3-12-4-7(8)15-9(5)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOYGRONALMVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CN=CC(=C12)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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